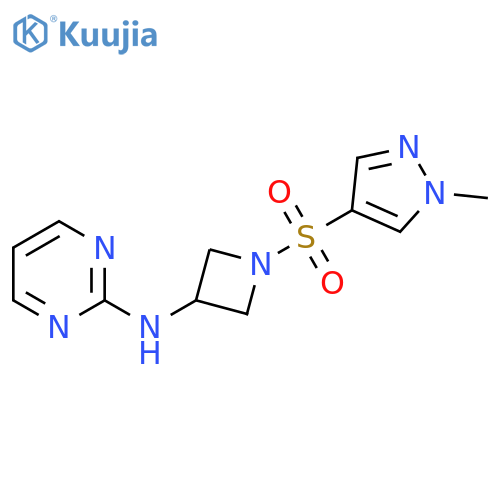

Cas no 2034303-88-1 (N-{1-(1-methyl-1H-pyrazol-4-yl)sulfonylazetidin-3-yl}pyrimidin-2-amine)

N-{1-(1-methyl-1H-pyrazol-4-yl)sulfonylazetidin-3-yl}pyrimidin-2-amine 化学的及び物理的性質

名前と識別子

-

- N-{1-(1-methyl-1H-pyrazol-4-yl)sulfonylazetidin-3-yl}pyrimidin-2-amine

- 2034303-88-1

- AKOS026696704

- N-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]pyrimidin-2-amine

- N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrimidin-2-amine

- N-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine

- F6550-4881

-

- インチ: 1S/C11H14N6O2S/c1-16-8-10(5-14-16)20(18,19)17-6-9(7-17)15-11-12-3-2-4-13-11/h2-5,8-9H,6-7H2,1H3,(H,12,13,15)

- InChIKey: TXTQTZDWNWGGBN-UHFFFAOYSA-N

- ほほえんだ: S(C1C=NN(C)C=1)(N1CC(C1)NC1N=CC=CN=1)(=O)=O

計算された属性

- せいみつぶんしりょう: 294.08989488g/mol

- どういたいしつりょう: 294.08989488g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 427

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 101Ų

- 疎水性パラメータ計算基準値(XlogP): -0.5

N-{1-(1-methyl-1H-pyrazol-4-yl)sulfonylazetidin-3-yl}pyrimidin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6550-4881-15mg |

N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrimidin-2-amine |

2034303-88-1 | 15mg |

$89.0 | 2023-09-08 | ||

| Life Chemicals | F6550-4881-20mg |

N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrimidin-2-amine |

2034303-88-1 | 20mg |

$99.0 | 2023-09-08 | ||

| Life Chemicals | F6550-4881-5mg |

N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrimidin-2-amine |

2034303-88-1 | 5mg |

$69.0 | 2023-09-08 | ||

| Life Chemicals | F6550-4881-2μmol |

N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrimidin-2-amine |

2034303-88-1 | 2μmol |

$57.0 | 2023-09-08 | ||

| Life Chemicals | F6550-4881-5μmol |

N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrimidin-2-amine |

2034303-88-1 | 5μmol |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6550-4881-1mg |

N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrimidin-2-amine |

2034303-88-1 | 1mg |

$54.0 | 2023-09-08 | ||

| Life Chemicals | F6550-4881-3mg |

N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrimidin-2-amine |

2034303-88-1 | 3mg |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6550-4881-50mg |

N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrimidin-2-amine |

2034303-88-1 | 50mg |

$160.0 | 2023-09-08 | ||

| Life Chemicals | F6550-4881-40mg |

N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrimidin-2-amine |

2034303-88-1 | 40mg |

$140.0 | 2023-09-08 | ||

| Life Chemicals | F6550-4881-2mg |

N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrimidin-2-amine |

2034303-88-1 | 2mg |

$59.0 | 2023-09-08 |

N-{1-(1-methyl-1H-pyrazol-4-yl)sulfonylazetidin-3-yl}pyrimidin-2-amine 関連文献

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225

-

Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619

-

Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774

-

Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092

-

Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324

-

Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530

Related Articles

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

N-{1-(1-methyl-1H-pyrazol-4-yl)sulfonylazetidin-3-yl}pyrimidin-2-amineに関する追加情報

Comprehensive Overview of N-{1-(1-methyl-1H-pyrazol-4-yl)sulfonylazetidin-3-yl}pyrimidin-2-amine (CAS No. 2034303-88-1)

The compound N-{1-(1-methyl-1H-pyrazol-4-yl)sulfonylazetidin-3-yl}pyrimidin-2-amine (CAS No. 2034303-88-1) is a highly specialized chemical entity that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its unique structural features, including the pyrimidine and azetidine moieties, make it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a kinase inhibitor, a class of compounds that has revolutionized the treatment of cancers and inflammatory diseases. The presence of the sulfonyl group further enhances its binding affinity to biological targets, making it a valuable tool for structure-activity relationship (SAR) studies.

In recent years, the demand for novel small molecule inhibitors has surged, driven by the need for more effective and targeted therapies. N-{1-(1-methyl-1H-pyrazol-4-yl)sulfonylazetidin-3-yl}pyrimidin-2-amine aligns perfectly with this trend, as its modular structure allows for easy derivatization and optimization. This flexibility is particularly appealing to pharmaceutical companies and academic researchers who are exploring new avenues in precision medicine. The compound's CAS No. 2034303-88-1 serves as a critical identifier in chemical databases, ensuring accurate tracking and referencing in scientific literature.

One of the most intriguing aspects of this compound is its potential application in immuno-oncology, a rapidly growing field that focuses on harnessing the immune system to fight cancer. The pyrimidin-2-amine core is known to interact with key signaling pathways involved in immune regulation, making it a promising scaffold for the development of next-generation immunomodulators. Additionally, the 1-methyl-1H-pyrazol-4-yl group contributes to the compound's metabolic stability, a crucial factor in drug design. These attributes have sparked a wave of interest in the scientific community, with numerous studies underway to explore its full therapeutic potential.

From a synthetic chemistry perspective, N-{1-(1-methyl-1H-pyrazol-4-yl)sulfonylazetidin-3-yl}pyrimidin-2-amine presents an interesting challenge due to its complex structure. The incorporation of the azetidine ring, a four-membered nitrogen-containing heterocycle, requires careful optimization of reaction conditions to achieve high yields and purity. Advances in flow chemistry and catalysis have significantly improved the synthesis of such compounds, enabling researchers to access them more efficiently. These technological advancements are critical for accelerating the drug discovery process and bringing new therapies to market faster.

The compound's relevance extends beyond oncology, with potential applications in neurodegenerative diseases and autoimmune disorders. The pyrimidine scaffold is a common feature in drugs targeting the central nervous system, and the addition of the sulfonylazetidine moiety could enhance blood-brain barrier penetration. This dual functionality makes CAS No. 2034303-88-1 a versatile building block for multidisciplinary research. Furthermore, its compatibility with high-throughput screening platforms allows for rapid evaluation of its biological activity, streamlining the identification of lead compounds.

In the context of green chemistry, the synthesis and application of N-{1-(1-methyl-1H-pyrazol-4-yl)sulfonylazetidin-3-yl}pyrimidin-2-amine are being scrutinized for their environmental impact. Researchers are exploring sustainable methods to produce this compound, such as using biocatalysts or renewable feedstocks, to minimize waste and reduce reliance on hazardous reagents. These efforts align with the broader pharmaceutical industry's commitment to sustainability and eco-friendly practices. By integrating green chemistry principles, scientists can ensure that the development of this compound is both scientifically and environmentally responsible.

Another area of interest is the compound's potential role in combination therapies, where it could be used alongside other drugs to enhance efficacy or overcome resistance. The 1H-pyrazol-4-yl group, for instance, may synergize with existing therapeutics to improve patient outcomes. This approach is particularly relevant in the treatment of complex diseases like cancer, where monotherapies often fall short. The ability of N-{1-(1-methyl-1H-pyrazol-4-yl)sulfonylazetidin-3-yl}pyrimidin-2-amine to modulate multiple pathways simultaneously makes it an attractive candidate for such strategies.

As the scientific community continues to unravel the mysteries of N-{1-(1-methyl-1H-pyrazol-4-yl)sulfonylazetidin-3-yl}pyrimidin-2-amine, its impact on drug discovery is expected to grow. The compound's unique combination of structural features and biological activity positions it as a key player in the next wave of therapeutic innovations. With ongoing research and development, CAS No. 2034303-88-1 may soon become a cornerstone in the fight against some of the most challenging diseases of our time.

2034303-88-1 (N-{1-(1-methyl-1H-pyrazol-4-yl)sulfonylazetidin-3-yl}pyrimidin-2-amine) 関連製品

- 2137089-66-6((1R,2S)-2-(2-chlorophenyl)-1-methylcyclopropane-1-carboxylic acid)

- 1211366-27-6(Pinacol 3-methoxy-4-phenylsulfonylaminophenylboronic acid)

- 1805838-82-7(2-Chloro-5-(3-chloropropanoyl)mandelic acid)

- 900996-61-4(N-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl-3-methoxybenzamide)

- 1806474-90-7(3-Methoxy-4-phenylpyridine-5-methanol)

- 14906-59-3(4-Cyanopyridine N-oxide)

- 1076199-77-3(rac 5-Carboxy Tolterodine)

- 2580239-35-4(5-bromo-2-{(tert-butoxy)carbonylamino}-6-(trifluoromethyl)pyridine-3-carboxylic acid)

- 2171300-69-7(2-cyclohexyl-2-{(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}acetic acid)

- 1261779-14-9(2-Chloro-3-iodo-5-(4-(trifluoromethoxy)phenyl)pyridine)